3-Bromo-4-methoxyphenylacetonitrile
Overview
Description
3-Bromo-4-methoxyphenylacetonitrile is an organic compound with the chemical formula C9H8BrNO. It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fourth position on the phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methoxyphenylacetonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 4-methoxyphenylacetonitrile. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the phenyl ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-4-methoxyphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring influence its reactivity and interactions with other molecules. The acetonitrile group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxytoluene
- 3-Bromo-4,5-dimethoxyphenylacetonitrile
- 4-Methoxybenzyl cyanide
- 3-Bromophenylacetonitrile
- 2-Bromoanisole
Uniqueness
3-Bromo-4-methoxyphenylacetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKHHRZMIIEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335030 | |
Record name | 3-Bromo-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-59-8 | |
Record name | 3-Bromo-4-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methoxybenzyl Cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antibacterial activity of 3-Bromo-4-methoxyphenylacetonitrile?
A1: The research paper primarily focuses on the isolation and structural characterization of novel bromotyrosine-derived metabolites from Psammaplysilla purpurea. While the paper mentions that the antibacterial activity of the isolated compounds was summarized, it does not provide specific data on the antibacterial activity of this compound itself []. Further research would be needed to explore its potential antimicrobial properties.
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